1-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole
Description
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-propan-2-yl-2-pyrrolidin-2-ylbenzimidazole |
InChI |
InChI=1S/C14H19N3/c1-10(2)17-13-8-4-3-6-11(13)16-14(17)12-7-5-9-15-12/h3-4,6,8,10,12,15H,5,7,9H2,1-2H3 |
InChI Key |
AIUFMZGXIZBXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CCCN3 |
Origin of Product |
United States |
Biological Activity
1-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole is a synthetic compound characterized by a unique structure that combines a benzimidazole core with a propan-2-yl group and a pyrrolidine moiety. This structural configuration contributes to its potential biological activities, including antimicrobial, anticancer, and other pharmacological effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features:
- Benzimidazole Core: Provides chemical stability and potential for interaction with biological targets.
- Propan-2-yl Group: Enhances lipophilicity, which may improve membrane permeability.
- Pyrrolidine Moiety: Influences pharmacological properties and interaction with cellular targets.
Antimicrobial Activity
Research indicates that compounds similar to 1-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of pyrrolidine-based compounds can inhibit the growth of various bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 mg/mL |
| Compound B | Escherichia coli | 0.025 mg/mL |
| 1-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole | TBD | TBD |
The specific antimicrobial efficacy of 1-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole is yet to be fully characterized, but its structural similarities suggest potential effectiveness against resistant strains.
Anticancer Activity
The compound's benzimidazole framework is known for its anticancer properties. Studies on related compounds have shown promising results in inhibiting cancer cell proliferation.
Case Study:
A study evaluated various benzimidazole derivatives for their anticancer activity against A549 lung adenocarcinoma cells. The results indicated that certain substitutions on the benzimidazole ring significantly affected cytotoxicity. Compounds exhibiting similar structural features to 1-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole demonstrated IC50 values ranging from 10 to 50 µM, suggesting moderate potency in cancer cell lines .
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | A549 | 25 |
| Compound D | HeLa | 30 |
| 1-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole | TBD | TBD |
The biological mechanisms underlying the activity of 1-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole involve interactions with cellular targets that lead to alterations in metabolic pathways and gene expression. The lipophilicity provided by the propan-2-yl group may enhance cellular uptake, while the pyrrolidine moiety could facilitate specific receptor interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Morpholine Derivatives
Compounds such as 1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazoles (e.g., 2b–2g) feature a morpholine-ethyl chain at position 1. Morpholine, a six-membered oxygen-containing heterocycle, enhances solubility compared to pyrrolidine due to its polar ether oxygen. For example, compound 2b (2-(4-methoxyphenyl) derivative) has a melting point of 132.7–133.9 °C and 81% yield .
Thiophene-Substituted Benzimidazoles
The title compound in -(thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole, incorporates sulfur-containing thiophene rings. The crystal structure of this compound reveals planar benzimidazole rings stabilized by C–H···N interactions .
Aryl and Heteroaryl Substituents
Compounds like 1-(1H-benzimidazol-2-yl)-3-arylprop-2-en-1-ones (5a–f ) feature chalcone moieties conjugated to the benzimidazole core. These derivatives exhibit extended π-systems, which may enhance intercalation with DNA or enzyme active sites . For instance, compound 5a (3-phenylprop-2-en-1-one derivative) was synthesized via Claisen-Schmidt condensation, demonstrating the versatility of benzimidazole in accommodating diverse substituents.
Pyridine and Imidazole Hybrids
and describe benzimidazoles with pyridinylmethyl or imidazole-pyrrolidinyl groups. For example, 2-(propan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole () shares the isopropyl and pyrrolidine motifs but differs in the core structure (imidazole vs. benzimidazole). The benzimidazole core generally offers greater planarity and rigidity, which can improve binding affinity to targets like DNA or kinases .
Pharmacological Activities
Anticancer Potential
Benzimidazole derivatives with trichloromethyl-oxadiazole groups (e.g., compound 2 in ) exhibit anticancer activity, likely through inhibition of tubulin polymerization or topoisomerase enzymes. The pyrrolidine substituent in the target compound may enhance binding to hydrophobic pockets in these targets .
Antileukemic Activity
highlights benzimidazole conjugates (e.g., 2XP ) with improved DNA-binding and antileukemic properties. The planar benzimidazole core intercalates DNA, while substituents like benzyloxy-methoxyphenyl groups stabilize adducts. The target compound’s pyrrolidine group could mimic protein turn structures, enhancing receptor interactions .
Antimicrobial Activity
Mannich bases of benzimidazole () show antibacterial effects against environmental strains. The morpholine and piperidine derivatives achieve this via disruption of bacterial cell membranes. The target compound’s isopropyl group may similarly enhance lipophilicity, promoting membrane penetration .
Physicochemical Properties
Preparation Methods
Two-Step Condensation Using o-Phenylenediamine
The most common approach involves reacting o-phenylenediamine with pyrrolidine-2-carboxylic acid derivatives under acidic conditions. Source and demonstrate that hydrothermal reactions with metal catalysts (e.g., ZnBr₂ or Cu(NO₃)₂) facilitate the formation of the benzimidazole core. For 1-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole, the protocol is modified to include an alkylation step:
-
Step 1 : Condensation of o-phenylenediamine with pyrrolidine-2-carbaldehyde in acetic acid at 80°C for 12 hours yields 2-(pyrrolidin-2-yl)-1H-benzimidazole.
-
Step 2 : Alkylation with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C introduces the isopropyl group at N1.
Key Data :
One-Pot Cyclization Strategies
Fe-Acetic Acid Mediated Reduction
Source describes a nitro-group reduction method for synthesizing benzimidazole intermediates. Applied to this compound:
-
Intermediate Preparation : Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is reduced using Fe-acetic acid at 60–70°C.
-
Cyclization : The resulting diamine undergoes cyclization with pyrrolidine-2-carboxylic acid in refluxing ethanol, followed by isopropyl group introduction via alkylation.
Optimization :
Catalytic Synthesis Using Lanthanum Chloride
Solvent-Free Protocol
Source reports a one-pot synthesis of 2-substituted benzimidazoles using lanthanum chloride (LaCl₃) as a catalyst. Adapted for this derivative:
-
Reagents : o-Phenylenediamine, pyrrolidine-2-carbaldehyde, and isopropyl iodide.
Results :
Hydrothermal Synthesis with Metal Coordination
Zinc Bromide-Assisted Method
Source synthesizes a zinc-coordinated benzimidazole analog. For 1-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole:
-
Ligand Formation : Hydrothermal reaction of o-phenylenediamine and pyrrolidine-2-carboxylic acid at 343 K for 3 days.
-
Alkylation : Post-synthesis treatment with isopropyl bromide in tetrahydrofuran (THF).
Characterization :
Purification and Scalability
Recrystallization and Chromatography
Source emphasizes purification via recrystallization from acetonitrile or dichloromethane to achieve >99% purity. For large-scale production:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Two-Step Condensation | 65 | 95 | High reproducibility |
| Fe-Acetic Acid | 70 | 97 | Scalable for industrial use |
| LaCl₃ Catalysis | 78 | 96 | Eco-friendly, solvent-free |
| Hydrothermal | 75 | 98 | High crystallinity |
Challenges and Solutions
Byproduct Formation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole, and how can reaction conditions be optimized to improve yield?
- Answer : The synthesis involves condensation reactions between benzimidazole precursors and substituent-bearing reagents. For example, ethanol/water mixtures with NaOH as a catalyst under reflux can yield analogous benzimidazoles (e.g., 2-acetylbenzimidazole derivatives) . Optimization includes varying solvents (e.g., DMF for polar intermediates), adjusting stoichiometry of aldehydes or ketones, and extending reaction times (6–12 hours) to enhance cyclization efficiency .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the structural integrity of this compound?
- Answer : Nuclear magnetic resonance (NMR; 1H and 13C) is critical for confirming substituent positions and ring connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., NH stretches in benzimidazole at ~3400 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight, while thermogravimetric analysis (TGA) assesses thermal stability . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What in vitro assays are suitable for initial evaluation of its biological activity, particularly antimicrobial effects?
- Answer : Standardized agar diffusion (Kirby-Bauer) and broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are recommended. Minimum inhibitory concentration (MIC) values can be compared to known benzimidazole derivatives, which often show MICs in the 8–64 µg/mL range .
Advanced Research Questions
Q. How do structural modifications at the pyrrolidine or propan-2-yl groups affect the compound's pharmacological profile?
- Answer : Substituent bulk and polarity modulate interactions with biological targets. For example:
- Pyrrolidine modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances antimicrobial activity by increasing membrane permeability .
- Propan-2-yl adjustments : Replacing isopropyl with cyclopropyl improves metabolic stability in hepatocyte assays .
Quantitative structure-activity relationship (QSAR) models can predict optimal substituents .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Answer : Discrepancies often arise from assay variability (e.g., bacterial strain differences, incubation time). To address this:
- Standardize protocols : Use identical bacterial strains (e.g., ATCC controls) and growth media.
- Control compound purity : Confirm via HPLC and elemental analysis.
- Replicate under dual conditions : Compare aerobic vs. anaerobic environments to assess redox-dependent activity .
Q. How can in silico modeling predict binding modes with targets like bacterial topoisomerases or fungal CYP51?
- Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures (PDB: 4KPF for S. aureus topoisomerase IV) identifies key interactions. For example:
- The pyrrolidine nitrogen may form hydrogen bonds with Asp83 in E. coli DNA gyrase.
- Benzimidazole aromaticity contributes to π-π stacking with fungal CYP51 heme .
Q. What multi-step synthesis approaches optimize complex derivatives for enhanced activity?
- Answer : Modular synthesis is effective:
Core formation : Condense o-phenylenediamine with pyrrolidin-2-one under HCl catalysis.
Substituent introduction : Use Sonogashira coupling for alkynyl groups or Ullmann reactions for aryl attachments.
Final functionalization : Introduce trifluoromethyl groups via electrophilic substitution .
Q. How do advanced analytical techniques like X-ray crystallography confirm target interactions?
- Answer : Co-crystallization with target proteins (e.g., Candida albicans CYP51) reveals binding poses. For example:
- The benzimidazole ring occupies the heme-binding pocket, while the pyrrolidine moiety interacts with hydrophobic residues (e.g., Leu321).
- Fluorescence quenching assays validate displacement of native ligands (e.g., fluconazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
